4-Fmoc-1-piperazineacetic acid hydrate
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Overview
Description
4-Fmoc-1-piperazineacetic acid hydrate, with a purity of ≥97.0%, is a compound widely used in the field of peptide synthesis. It is known for its role as a building block in the synthesis of various peptides and proteins. The compound has the molecular formula C21H22N2O4 · xH2O and a molecular weight of 366.41 (anhydrous basis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-1-piperazineacetic acid hydrate typically involves the reaction of 4-Fmoc-piperazine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and the reaction is typically conducted at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fmoc-1-piperazineacetic acid hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of Fmoc-protected derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Fmoc-1-piperazineacetic acid hydrate is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-Fmoc-1-piperazineacetic acid hydrate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the piperazine ring, preventing unwanted reactions during the synthesis process. The compound interacts with various molecular targets and pathways involved in peptide bond formation, ensuring the selective and efficient synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
4-Fmoc-piperazin-1-ylacetic acid: This compound is similar in structure and function to 4-Fmoc-1-piperazineacetic acid hydrate, but it lacks the hydrate component.
Fmoc-4-carboxymethyl-piperazine: Another related compound, used in similar applications in peptide synthesis.
Uniqueness
This compound stands out due to its high purity (≥97.0%) and its role as a versatile building block in peptide synthesis. Its ability to protect the amino group during synthesis makes it a valuable tool in the development of complex peptides and proteins .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.H2O/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14H2,(H,24,25);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKYLQKTKJFMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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